molecular formula C3H9ClFSb B076777 Chlorofluorotrimethylantimony CAS No. 13077-54-8

Chlorofluorotrimethylantimony

Cat. No.: B076777
CAS No.: 13077-54-8
M. Wt: 221.31 g/mol
InChI Key: FELKUNVYNVZPNU-UHFFFAOYSA-L
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Preparation Methods

The synthesis of chlorofluorotrimethylantimony typically involves the reaction of trimethylantimony with chlorine and fluorine under controlled conditions. The reaction can be represented as follows:

(CH₃)₃Sb+Cl₂+F₂(CH₃)₃SbClF\text{(CH₃)₃Sb} + \text{Cl₂} + \text{F₂} \rightarrow \text{(CH₃)₃SbClF} (CH₃)₃Sb+Cl₂+F₂→(CH₃)₃SbClF

This reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to handle the reactive halogens and ensure the purity of the final product .

Chemical Reactions Analysis

Chlorofluorotrimethylantimony undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form antimony oxides.

    Reduction: Can be reduced by strong reducing agents to form elemental antimony.

    Substitution: Undergoes halogen exchange reactions where the chlorine or fluorine atoms can be replaced by other halogens or functional groups.

    Hydrolysis: Reacts with water to form antimony hydroxides and hydrohalic acids.

Common reagents used in these reactions include sulfuric acid, nitric acid, and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chlorofluorotrimethylantimony has several scientific research applications:

Comparison with Similar Compounds

Chlorofluorotrimethylantimony is unique among organoantimony compounds due to its specific halogen substitutions. Similar compounds include:

    Trimethylantimony: Lacks halogen substitutions and has different reactivity.

    Chlorotrimethylantimony: Contains only chlorine as the halogen.

    Fluorotrimethylantimony: Contains only fluorine as the halogen.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

chloro-fluoro-trimethyl-λ5-stibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.ClH.FH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELKUNVYNVZPNU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sb](C)(C)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156734
Record name Chlorofluorotrimethylantimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13077-54-8
Record name Chlorofluorotrimethylantimony
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013077548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorofluorotrimethylantimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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